- Preparation of azaheterocyclic compounds for treating fibrosis diseases, China, , ,
Cas no 92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride)
92822-03-2 structure
Product Name:4-(4-fluorophenyl)methylpiperidine hydrochloride
كاس عدد:92822-03-2
وسط:C12H17ClFN
ميغاواط:229.721485853195
MDL:MFCD03840140
CID:858992
PubChem ID:17039492
Update Time:2024-10-26
4-(4-fluorophenyl)methylpiperidine hydrochloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-(4-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE
- 4-(4-Fluorobenzyl)piperidine HCl
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride (9CI)
- 4-(p-Fluorobenzyl)piperidine hydrochloride
- 92822-03-2
- 4-(4-Fluorobenzyl)piperidine hydrochloride, AldrichCPR
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE Salt
- CHEMBL1204355
- 4-(4-fluorophenylmethyl)piperidine HCl salt
- PD181765
- DB-014359
- DB-106003
- 4-(4-Fluorobenzyl)piperidineHydrochloride
- DL-0726
- AKOS015891419
- A1-50279
- AR1826
- 193357-52-7
- 4-(4-fluorobenzyl)-piperidine hydrochloride
- CS-0045397
- F9995-3600
- OJKWWANXBGLGQN-UHFFFAOYSA-N
- 4-(4'-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
- DTXSID30588780
- EN300-1215324
- 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- SY046053
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride
- 4-[(4-fluorophenyl)methyl]piperidine Hydrochloride
- AB16392
- C12H17ClFN
- SCHEMBL4247331
- MFCD03840140
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
-
- MDL: MFCD03840140
- نواة داخلي: 1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
- مفتاح Inchi: OJKWWANXBGLGQN-UHFFFAOYSA-N
- ابتسامات: Cl.FC1C=CC(CC2CCNCC2)=CC=1
حساب السمة
- نوعية دقيقة: 229.10300
- النظائر كتلة واحدة: 229.1033554g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 2
- تعقيدات: 158
- رابطة تساهمية وحدة العد: 2
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 12Ų
الخصائص التجريبية
- بسا: 12.03000
- لوغب: 3.49860
4-(4-fluorophenyl)methylpiperidine hydrochloride الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ848-1g |
4-(4-fluorophenyl)methylpiperidine hydrochloride |
92822-03-2 | 97% | 1g |
286.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ848-200mg |
4-(4-fluorophenyl)methylpiperidine hydrochloride |
92822-03-2 | 97% | 200mg |
128.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ848-5g |
4-(4-fluorophenyl)methylpiperidine hydrochloride |
92822-03-2 | 97% | 5g |
1185.0CNY | 2021-07-12 | |
| Chemenu | CM120296-5g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 5g |
$102 | 2021-08-06 | |
| Chemenu | CM120296-10g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 10g |
$199 | 2021-08-06 | |
| Chemenu | CM120296-25g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 25g |
$411 | 2021-08-06 | |
| Chemenu | CM120296-5g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95%+ | 5g |
$114 | 2023-02-18 | |
| Apollo Scientific | PC52097-1g |
4-(4-Fluorobenzyl)piperidine hydrochloride |
92822-03-2 | 1g |
£95.00 | 2024-05-26 | ||
| Apollo Scientific | PC52097-5g |
4-(4-Fluorobenzyl)piperidine hydrochloride |
92822-03-2 | 5g |
£165.00 | 2024-05-26 | ||
| Apollo Scientific | PC52097-25g |
4-(4-Fluorobenzyl)piperidine hydrochloride |
92822-03-2 | 25g |
£650.00 | 2024-05-26 |
4-(4-fluorophenyl)methylpiperidine hydrochloride طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; overnight, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrogen , Hydrochloric acid , Sulfuric acid Catalysts: Palladium Solvents: Ethanol , Water ; 10 bar, 30 °C; 10 bar, 60 °C
المراجع
- Convenient, benign and scalable synthesis of 2- and 4-substituted benzylpiperidines, European Journal of Organic Chemistry, 2004, (17), 3623-3632
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
المراجع
- Synthesis method of nitrogen-containing heterocyclic compounds and intermediates obtaining by photochemical reaction, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Preparation of aroylpiperidines and -piperazines as inhibitors of p38 kinase., World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
المراجع
- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Preparation of heterocyclic piperidines as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 60 psi, rt
المراجع
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist, Journal of Medicinal Chemistry, 1999, 42(15), 2993-3000
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
المراجع
- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives, Bioorganic & Medicinal Chemistry, 2004, 13(2), 397-416
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Acetyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
المراجع
- Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2000, 10(12), 1377-1380
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
المراجع
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Acetic acid , Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
المراجع
- Preparation of indolylcarboxamide derivatives as inhibitors of p38 kinase, United States, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Acetic acid , Water ; 1 h, 1 bar, 60 °C
المراجع
- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts, Applied Catalysis, 2004, 269(1-2), 249-253
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
المراجع
- Preparation of 5-[4-benzylpiperidinyl(piperazinyl)]-indolecarboxamides as inhibitors of p38 kinase, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig Reaction, Journal of Organic Chemistry, 1999, 64(10), 3763-3766
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22
طريقة الإنتاج 20
4-(4-fluorophenyl)methylpiperidine hydrochloride Raw materials
- P-fluorobenzyl chloride
- 4-(4-Fluorobenzoyl)pyridine
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- Pyridine, 4-[(4-fluorophenyl)methyl]-
- Piperidine, 4-[(4-fluorophenyl)methyl]-1-(phenylmethyl)-, hydrochloride
4-(4-fluorophenyl)methylpiperidine hydrochloride Preparation Products
4-(4-fluorophenyl)methylpiperidine hydrochloride الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride
رقم الطلب:A849538
حالة المخزون:in Stock
كمية:25g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:25
الأسعار ($):319.0
بريد إلكتروني:sales@amadischem.com
4-(4-fluorophenyl)methylpiperidine hydrochloride الوثائق ذات الصلة
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride) منتجات ذات صلة
- 92822-02-1(4-(4-Fluorobenzyl)piperidine)
- 60285-02-1(Piperidine, 4-[(4-fluorophenyl)phenylmethyl]-, hydrochloride)
- 382637-47-0(3-(4-Fluorobenzyl)piperidine)
- 193357-21-0(4-[(3-fluorophenyl)methyl]piperidine hydrochloride)
- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)
- 37656-48-7(4-(4-Fluorophenyl)piperidine)
- 104774-94-9(4-(3-Fluorophenyl)piperidine hydrochloride)
- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)
- 193357-52-7(4-(4-Fluorobenzyl)piperidine Hydrobromide)
- 6716-98-9(4-(4-Fluorophenyl)piperidine hydrochloride)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride
نقاء:99%
كمية:25g
الأسعار ($):319.0